N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide
Description
N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide is a thiazole-based benzamide derivative characterized by a 4-chlorobenzyl group attached to the thiazole ring and a 4-nitrobenzamide moiety. This compound belongs to a broader class of heterocyclic molecules studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties. The structural features of this compound—such as the electron-withdrawing nitro group and hydrophobic chlorophenyl substituent—make it a candidate for pharmacological optimization. Below, we compare its properties and activities with structurally related analogues.
Properties
Molecular Formula |
C17H12ClN3O3S |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C17H12ClN3O3S/c18-13-5-1-11(2-6-13)9-15-10-19-17(25-15)20-16(22)12-3-7-14(8-4-12)21(23)24/h1-8,10H,9H2,(H,19,20,22) |
InChI Key |
MACRVMWNMHNKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-amine
-
Reactants :
-
α-Bromo-4-chlorophenylacetophenone (1.0 equiv)
-
Thiourea (1.2 equiv)
-
-
Conditions :
-
Yield : 75–85%
-
Characterization :
Amide Bond Formation via Acyl Chloride
The nitrobenzamide group is introduced through nucleophilic substitution using 4-nitrobenzoyl chloride:
Schotten-Baumann Reaction
-
Reactants :
-
5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-amine (1.0 equiv)
-
4-Nitrobenzoyl chloride (1.1 equiv)
-
-
Conditions :
-
Workup :
-
Washing with NaHCO and brine, followed by recrystallization from ethanol.
-
Alternative Activation with Thionyl Chloride
For in-situ acyl chloride generation:
-
Reactants :
-
4-Nitrobenzoic acid (1.0 equiv), thionyl chloride (2.0 equiv)
-
-
Conditions :
-
Yield : 78–85%
Optimization of Reaction Parameters
Solvent and Base Selection
| Parameter | Optimal Choice | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of intermediates |
| Base | Triethylamine | Neutralizes HCl, prevents side reactions |
| Temperature | 0°C → RT | Reduces hydrolysis of acyl chloride |
Purification Techniques
-
Recrystallization : Ethanol/water (3:1) achieves >95% purity.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for complex mixtures.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | High purity, minimal side products | Requires anhydrous conditions | 82–90 |
| Thionyl Chloride | In-situ activation, scalable | Exothermic, SO generation | 78–85 |
Mechanistic Insights
-
Thiazole Formation : Thiourea attacks α-bromoketone, followed by cyclization and elimination of HBr.
-
Amide Coupling : Nucleophilic attack by thiazole-2-amine on electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, facilitated by base.
Scalability and Industrial Considerations
-
Continuous Flow Systems : Improve yield (90–92%) by minimizing hydrolysis.
-
Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates acylation but increases cost.
Analytical Validation
| Technique | Key Data Points |
|---|---|
| -NMR | δ 8.25 (d, 2H, NO-ArH), 7.50 (d, 2H, Cl-ArH) |
| IR | 1685 cm (C=O), 1520 cm (NO) |
| HPLC | Retention time: 12.3 min, purity >98% |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and nitrobenzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrobenzamide moiety may contribute to the compound’s ability to inhibit certain biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Core Scaffold Variations
Key Insights :
- The position of the nitro group (2- vs. 4-) influences electronic distribution and steric interactions with target proteins .
- Substituent type (e.g., chlorophenyl vs. methyl) modulates hydrophobicity and membrane permeability .
- Heterocycle choice (thiazole vs. thiadiazole) affects molecular planarity and hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
ADME and Drug-Likeness
Data from analogues (e.g., 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-aryl-4-nitrobenzamides) provide insights into expected properties :
Enzyme Inhibition
- α-Glucosidase/α-Amylase Inhibition: Compound 5o (2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) showed IC₅₀ = 12.3 µM (α-glucosidase) and 16.8 µM (α-amylase) . Target Compound: No direct data, but the 4-nitro group’s electron-withdrawing effect may enhance enzyme binding compared to 2-nitro derivatives.
Antimicrobial Activity
Biological Activity
N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The compound features a thiazole ring substituted with a 4-chlorophenyl methyl group and a nitrobenzamide moiety. Its molecular formula is with a molecular weight of approximately 354.80 g/mol.
Physical Properties
- Melting Point : Data on melting point is limited; however, related thiazole compounds typically exhibit moderate to high melting points.
- Solubility : Solubility characteristics are crucial for bioavailability and pharmacokinetics but require specific testing for this compound.
Antidiabetic Activity
Recent studies have demonstrated that derivatives of 4-nitrobenzamide, including those with thiazole substitutions, exhibit potent antidiabetic properties. For instance, a study indicated that compounds with electron-donating and electron-withdrawing groups on the phenyl ring significantly influenced their inhibitory activity against α-glucosidase and α-amylase enzymes, which are key targets in diabetes management .
Table 1: Inhibitory Activity Against α-Glucosidase
| Compound | IC50 (μM) | Description |
|---|---|---|
| 5o | 10.75 ± 0.52 | Most active compound with 2-CH₃-5-NO₂ substitution |
| Reference Acarbose | 39.48 ± 0.80 | Standard inhibitor for comparison |
Antimicrobial Activity
The compound has shown moderate to strong antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Salmonella typhi and Bacillus subtilis, showcasing its potential as an antibacterial agent .
Enzyme Inhibition
In addition to its antidiabetic properties, this compound has been identified as an inhibitor of urease and acetylcholinesterase enzymes. This suggests potential applications in treating conditions like gastric ulcers and Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : Essential for biological activity; modifications can enhance potency.
- Chlorophenyl Group : The presence of chlorine enhances lipophilicity and may improve binding affinity to target enzymes.
- Nitro Group : Contributes to the electronic properties of the molecule, influencing enzyme inhibition.
Case Studies
- Antidiabetic Studies : A series of synthesized benzamide derivatives were evaluated for their ability to inhibit α-glucosidase. The most promising derivative was noted for its low IC50 value, indicating high potency .
- Antimicrobial Screening : The compound was tested against multiple bacterial strains, revealing varying degrees of effectiveness. The results suggest that structural modifications could lead to enhanced antimicrobial properties .
Q & A
Q. Critical parameters :
- Temperature control (<50°C during amide coupling to avoid side reactions).
- Solvent choice (pyridine enhances nucleophilicity of the amine).
- Real-time monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and NMR to confirm intermediate formation .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 386.04 (C17H12ClN3O3S).
- X-ray crystallography : Resolve intermolecular interactions (e.g., N–H···N hydrogen bonds between thiazole and nitro groups) to confirm packing stability .
Advanced: What strategies are recommended to resolve contradictions in biological activity data across studies (e.g., varying IC50 values in enzyme inhibition assays)?
Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps include:
- Standardized assay protocols :
- Impurity profiling : Quantify byproducts (e.g., hydrolyzed nitro groups) via HPLC-MS. Even 2% impurities can skew IC50 values .
- Dose-response validation : Repeat assays with independently synthesized batches to confirm reproducibility .
Advanced: How can computational modeling predict the binding interactions of this compound with biological targets like PFOR?
Answer:
- Molecular docking : Use software (AutoDock Vina) to dock the compound into PFOR’s active site (PDB: 1P9A). Key interactions:
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of the ligand-enzyme complex. Analyze RMSD (<2 Å indicates stable binding) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with inhibitory activity using datasets from analogs .
Basic: What are the primary degradation pathways of this compound under physiological conditions, and how can stability be improved?
Answer:
- Hydrolysis : The nitro group undergoes slow hydrolysis in aqueous buffers (pH > 8), forming 4-aminobenzamide derivatives. Monitor via UV-Vis (λmax shift from 320 nm to 280 nm) .
- Photodegradation : Nitrobenzamide moieties are light-sensitive. Store solutions in amber vials and avoid UV light exposure during experiments.
- Stabilization strategies :
- Formulate as lyophilized powders.
- Add antioxidants (e.g., 0.1% ascorbic acid) to aqueous buffers .
Advanced: How does the chlorophenyl-thiazole substitution pattern influence the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity : The 4-chlorophenyl group increases logP (~2.8), enhancing membrane permeability but reducing aqueous solubility. Address via salt formation (e.g., sodium salt of the carboxylic acid analog) .
- Metabolic stability : Cytochrome P450 (CYP3A4) mediates oxidative cleavage of the thiazole ring. Co-administration with CYP inhibitors (e.g., ketoconazole) prolongs half-life in vitro .
- Toxicity : Chlorophenyl metabolites may accumulate in hepatic tissues. Screen for hepatotoxicity using HepG2 cell viability assays (EC50 > 50 μM considered safe) .
Basic: What analytical techniques are critical for quantifying this compound in biological matrices (e.g., plasma)?
Answer:
- LC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with MRM transitions for m/z 386→214 (quantifier) and 386→168 (qualifier). Limit of quantification: 10 ng/mL .
- Sample preparation : Protein precipitation (acetonitrile) followed by solid-phase extraction (Strata-X cartridges) to remove plasma interferents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
